Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate is a chemical compound that belongs to the class of organoboron compounds. It features a trifluoroborate group attached to a phenyl ring, which is further substituted with a 1H-1,2,4-triazol-1-yl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aqueous medium. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Aqueous or organic solvents such as ethanol, methanol, or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product would be a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo nucleophilic substitution and coupling reactions, making the compound a versatile reagent in organic synthesis. The 1H-1,2,4-triazol-1-yl group can interact with biological targets, potentially inhibiting enzymes or binding to receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but lacks the trifluoroborate group.
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: Contains multiple triazole groups and is used in coordination chemistry.
Uniqueness
Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate is unique due to the presence of both the trifluoroborate and triazole groups, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H6BF3KN3 |
---|---|
Molekulargewicht |
251.06 g/mol |
IUPAC-Name |
potassium;trifluoro-[4-(1,2,4-triazol-1-yl)phenyl]boranuide |
InChI |
InChI=1S/C8H6BF3N3.K/c10-9(11,12)7-1-3-8(4-2-7)15-6-13-5-14-15;/h1-6H;/q-1;+1 |
InChI-Schlüssel |
QQOODCGECPNSCA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(C=C1)N2C=NC=N2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.